Gamma-glutamylphenylalanine, often referred to as gamma-GLU-PHE, is a dipeptide formed from the amino acids glutamic acid and phenylalanine. This compound is notable for its potential applications in food science, particularly in enhancing flavors and reducing bitterness in food products. It is synthesized through enzymatic methods that capitalize on the properties of gamma-glutamyltranspeptidase, an enzyme that facilitates the formation of gamma-glutamyl derivatives.
Gamma-glutamylphenylalanine can be derived from various natural sources, including fermented foods such as natto, which is rich in poly-gamma-glutamic acid. The compound can also be synthesized enzymatically using bacterial enzymes like gamma-glutamyltranspeptidase from Bacillus subtilis or other microbial sources .
Gamma-glutamylphenylalanine belongs to the class of gamma-glutamyl peptides, which are characterized by the presence of a gamma-carboxyl group. These compounds are significant in food chemistry due to their flavor-enhancing properties and their role in the umami taste profile.
The synthesis of gamma-glutamylphenylalanine typically involves an enzymatic process. The key steps include:
The yield of gamma-glutamylphenylalanine can reach up to 70% under optimal conditions, indicating a highly efficient enzymatic synthesis process .
Gamma-glutamylphenylalanine consists of a glutamic acid residue linked to a phenylalanine residue via a peptide bond. The molecular formula for gamma-glutamylphenylalanine is C₁₃H₁₅N₃O₄S, with a molecular weight of approximately 283.33 g/mol.
The structural representation shows that the compound contains:
Gamma-glutamylphenylalanine can participate in various biochemical reactions, particularly in food chemistry where it may interact with other amino acids or compounds to modify flavors or enhance umami characteristics.
The enzymatic synthesis reaction can be summarized as follows:
This reaction highlights the transpeptidation mechanism facilitated by the enzyme, which transfers the gamma-glutamyl group to phenylalanine.
Gamma-glutamylphenylalanine has several applications in food science and nutrition:
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